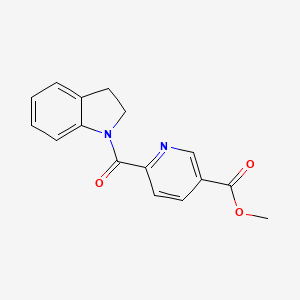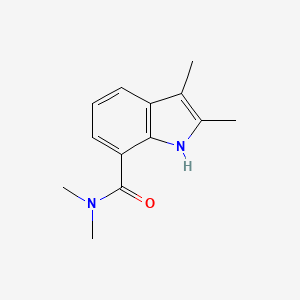
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate, also known as J147, is a synthetic compound that has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate's mechanism of action is not fully understood, but it has been shown to activate the transcription factor PGC-1α, which plays a crucial role in mitochondrial biogenesis and energy metabolism. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to activate the protein sirtuin 1 (SIRT1), which is involved in regulating cellular metabolism and stress responses. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate's ability to increase BDNF production and reduce amyloid beta production may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
In vitro and in vivo studies have shown that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has a number of biochemical and physiological effects. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been shown to increase mitochondrial function, reduce oxidative stress, and improve synaptic plasticity. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate is that it has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases. However, one limitation is that the mechanism of action of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate is not fully understood, which makes it difficult to develop targeted therapies. Another limitation is that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate. One area of research is to further elucidate its mechanism of action and identify potential targets for drug development. Another area of research is to test Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could investigate the potential use of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate in treating other neurodegenerative diseases beyond Alzheimer's disease.
Synthesemethoden
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate was first synthesized by the Salk Institute for Biological Studies in 2011. The synthesis method involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with 3-pyridinecarboxaldehyde in the presence of a base, followed by esterification with methanol. The final product is a white powder with a molecular weight of 383.4 g/mol.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential use in treating neurodegenerative diseases. In vitro and in vivo studies have shown that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has neuroprotective and cognitive-enhancing effects. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth, survival, and function of neurons. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to reduce the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Eigenschaften
IUPAC Name |
methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)12-6-7-13(17-10-12)15(19)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKXBVTNAJXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)


![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)




![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)